N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide
説明
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O/c1-4-8-24(29)25-19-23(20-11-13-21(14-12-20)26(2)3)28-17-15-27(16-18-28)22-9-6-5-7-10-22/h5-7,9-14,23H,4,8,15-19H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJZYNWITXHWDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with neurotransmitter systems, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide is . The compound features a dimethylamino group, a phenylpiperazine moiety, and a butyramide structure, which are significant for its biological activity. These structural components suggest potential interactions with various receptors in the central nervous system (CNS), particularly those involved in mood regulation and neurological disorders.
Neurotransmitter Interaction
Research indicates that compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide often interact with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The presence of the piperazine ring is crucial as it is known to modulate neurotransmitter release, influencing conditions such as depression, anxiety, and psychosis.
Studies suggest that this compound may function as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which are essential in pain management and neuropsychiatric disorders .
Anticonvulsant Properties
Preliminary studies have explored the anticonvulsant properties of compounds with similar structures. The interaction with neurotransmitter systems could lead to significant effects on mood, cognition, and seizure activity, suggesting potential applications in treating epilepsy .
Pharmacological Applications
The pharmacological profile of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide indicates potential use in:
- Antidepressant therapies : By modulating serotonin levels.
- Analgesic treatments : Through interaction with opioid receptors.
- Neurological disorder management : Targeting dopamine pathways.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of related compounds. For instance:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide, and how can reaction yields be maximized?
- Methodology : Multi-step organic synthesis is typically required, involving condensation reactions between intermediates such as dimethylamino-substituted phenyl derivatives and piperazine-containing precursors. Key steps include:
- Purification : Column chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) for isolating intermediates .
- Structural Confirmation : NMR spectroscopy (¹H and ¹³C) to verify the ethyl linkage and aromatic substituent geometry .
- Yield Optimization : Use of anhydrous conditions (Schlenk techniques) to minimize side reactions and improve purity .
Q. How can researchers validate the structural integrity of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide?
- Analytical Techniques :
- NMR Spectroscopy : Assign peaks for dimethylamino protons (~2.8–3.2 ppm) and piperazine ring protons (~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and rule out impurities .
- X-ray Crystallography : For crystalline derivatives, use single-crystal X-ray diffraction to resolve stereochemical ambiguities .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in reported receptor binding affinities for this compound?
- Approach :
- Comparative Assays : Perform parallel radioligand binding assays (e.g., dopamine D2/D3 receptors) under standardized buffer conditions (pH 7.4, 37°C) to eliminate variability .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses and identify steric/electronic clashes in conflicting data .
- Metabolite Screening : LC-MS/MS analysis to rule out interference from degradation products during assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodology :
- Substituent Variation : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazine) or dimethylamino groups to assess effects on receptor selectivity .
- Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using training sets of analogs to identify critical electrostatic/hydrophobic regions .
- In Vivo Validation : Test top candidates in rodent models for pharmacokinetic parameters (e.g., brain penetration via BBB permeability assays) .
Q. What computational tools are suitable for predicting the metabolic stability of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)butyramide?
- Tools and Workflow :
- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., N-methyl groups) for oxidative metabolism .
- MD Simulations : Run molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in aqueous/lipid bilayers .
- DMPK Profiling : Combine in silico predictions with in vitro hepatocyte clearance assays to refine models .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Resolution Steps :
- Cell Line Authentication : Verify cell line origins (e.g., STR profiling) to rule out cross-contamination .
- Dose-Response Refinement : Use narrower concentration ranges (e.g., 1 nM–10 µM) and longer incubation periods (72 hrs) to capture EC₅₀ shifts .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways affected by the compound .
Q. What strategies mitigate batch-to-batch variability in synthesized batches of this compound?
- Quality Control Protocols :
- In-Process Monitoring : Track reaction progress via TLC/HPLC at each synthetic step .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) to identify unstable intermediates requiring lyophilization .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles with biological activity outliers .
Structural and Functional Insights
Q. What role does the piperazine moiety play in the compound’s pharmacokinetic profile?
- Key Findings :
- Solubility Enhancement : The basic piperazine nitrogen improves aqueous solubility at physiological pH .
- Receptor Interaction : Piperazine acts as a conformational "hinge," enabling interactions with hydrophobic pockets in G protein-coupled receptors (GPCRs) .
- Metabolic Resistance : Methylation of the piperazine ring (e.g., 4-methylpiperazine) reduces CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
